molecular formula C38H50N6O9S B8055059 Grazoprevir CAS No. 1356446-42-8

Grazoprevir

Katalognummer B8055059
CAS-Nummer: 1356446-42-8
Molekulargewicht: 766.9 g/mol
InChI-Schlüssel: OBMNJSNZOWALQB-NCQNOWPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The development of Grazoprevir was successful due to key medicinal chemistry decisions and strategies. Molecular modeling inspired the original P2–P4 macrocyclic design, and the flexibility and reliability of the ring-closing metathesis reaction proved instrumental in the rapid synthesis of diverse analogs . The identification of the P2 heterocycle present in Grazoprevir was discovered through exploration of novel chemical space enabled by a key synthesis-inspired design strategy .


Molecular Structure Analysis

Molecular modeling followed by in-depth structural analysis demonstrated that Grazoprevir interacts with the key residues of its targets . Molecular Dynamics (MD) simulations showed stability and burial of key residues after the complex formation .


Chemical Reactions Analysis

The decomposition of sulfonamide 5, a common building block for the preparation of several HCV drugs and drug candidates, led to identifying byproducts 25 and 26. The structures of these byproducts were unambiguously elucidated using NMR and LC/MS techniques .


Physical And Chemical Properties Analysis

Grazoprevir has a molar mass of 766.91 g·mol−1 . It is metabolized by CYP3A4 and has an elimination half-life of 31 hours .

Wissenschaftliche Forschungsanwendungen

  • Grazoprevir, when used in combination with Elbasvir, is effective for treating chronic HCV genotype 1 and 4 infections. It has shown high rates of sustained virologic response, particularly in patients without NS5A polymorphisms at baseline (Komatsu et al., 2017).

  • This combination is also effective and well-tolerated in patients co-infected with HCV and HIV, including those with cirrhosis (Rockstroh et al., 2015).

  • Grazoprevir has potential applications beyond HCV treatment. A computational drug repurposing study suggested that it could inhibit both the entry and replication of the novel coronavirus, SARS-CoV-2, by targeting multiple pathways (Behera et al., 2021).

  • The real-world effectiveness of Grazoprevir/Elbasvir has been confirmed in treating previously "difficult to treat" patients infected with HCV genotypes 1 and 4, including those with chronic kidney diseases and HIV co-infection (Zarębska-Michaluk et al., 2019).

  • Grazoprevir-Elbasvir, guided by baseline resistance-associated substitutions, achieved high cure rates and had an excellent safety profile in a study involving human immunodeficiency virus (HIV)/hepatitis C virus–coinfected men who have sex with men (Braun et al., 2018).

  • Another study demonstrated the efficacy of Grazoprevir and Elbasvir plus Ribavirin for chronic HCV genotype-1 infection after failure of combination therapy containing a direct-acting antiviral agent (Forns et al., 2015).

Safety And Hazards

Common side effects of Grazoprevir include feeling tired, nausea, reduced appetite, and headache . The most important risks are alanine transaminase elevation, hyperbilirubinemia, drug resistance development, and drug interactions . It may cause damage to organs (Liver, Testis) through prolonged or repeated exposure .

Eigenschaften

IUPAC Name

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMNJSNZOWALQB-NCQNOWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159234
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Grazoprevir is a second generation NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS3, NS4A, NS4B, NS5A and NS5B). Grazoprevir inhibits the NS3/4protease enzymes of HCV genotype 1a, 1B, and 4 with IC50 values of 7pM, 4pM, and 62pM, respectively.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Grazoprevir

CAS RN

1350514-68-9
Record name MK 5172
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grazoprevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grazoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grazoprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAZOPREVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grazoprevir
Reactant of Route 2
Reactant of Route 2
Grazoprevir
Reactant of Route 3
Grazoprevir
Reactant of Route 4
Grazoprevir
Reactant of Route 5
Grazoprevir
Reactant of Route 6
Grazoprevir

Citations

For This Compound
7,810
Citations
A Brown, C Hezode, E Zuckerman… - Journal of Viral …, 2018 - Wiley Online Library
People with hepatitis C virus ( HCV ) infection other than genotype 1 represent a heterogeneous group. The aim of the phase 2 C‐ SCAPE study was to evaluate elbasvir/grazoprevir ( …
Number of citations: 32 onlinelibrary.wiley.com
K Morikawa, A Nakamura, T Shimazaki… - Drug Design …, 2018 - Taylor & Francis
Treatments for hepatitis C virus (HCV) have advanced greatly, becoming more efficacious with fewer adverse events, due to the availability of direct-acting antiviral agents, which target …
Number of citations: 9 www.tandfonline.com
C Hézode, M Colombo, M Bourlière, U Spengler… - …, 2017 - Wiley Online Library
Direct‐acting antiviral agents have not been studied exclusively in patients with inherited blood disorders and hepatitis C virus (HCV) infection. The objective of the randomized, placebo…
Number of citations: 85 aasldpubs.onlinelibrary.wiley.com
GJ Dore, F Altice, AH Litwin, O Dalgard… - Annals of internal …, 2016 - acpjournals.org
… This study demonstrated high efficacy and safety of 12 weeks of elbasvir–grazoprevir in PWID with HCV infection who were receiving OAT. To our knowledge, this is the first trial of DAA …
Number of citations: 400 www.acpjournals.org
HP Feng, L Caro, C Fandozzi, X Chu… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… with grazoprevir increased grazoprevir exposure; the geometric mean ratio (GMR) for grazoprevir plus ritonavir versus grazoprevir … Grazoprevir exposure was markedly increased with …
Number of citations: 15 journals.asm.org
WW Yeh, IP Fraser, P Jumes, A Petry, I De Lepeleire… - Clinical Therapeutics, 2018 - Elsevier
… in the grazoprevir monotherapy study suggest that doses of 50 mg of grazoprevir and higher … for the selection of the dosages of elbasvir and grazoprevir to test in Phase II and III clinical …
Number of citations: 6 www.sciencedirect.com
L Wei, JD Jia, ZP Duan, FS Wang, JQ Niu, W Xie… - JGH …, 2020 - Wiley Online Library
Background and Aim In China, clinical experience with direct‐acting antiviral treatments for hepatitis C virus (HCV) infection is still emerging. C‐CORAL is a phase 3, multinational, …
Number of citations: 3 onlinelibrary.wiley.com
S Zeuzem, L Serfaty, J Vierling, W Cheng… - Journal of …, 2018 - Springer
Background Genotype 1b (GT1b) is the most common subtype of the hepatitis C virus (HCV). We present an integrated analysis of 1070 participants with HCV GT1b infection from 30 …
Number of citations: 55 link.springer.com
DJ Cada, AP Kim, DE Baker - Hospital Pharmacy, 2016 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 8 journals.sagepub.com
C Papudesu, S Kottilil, S Bagchi - Hepatology international, 2017 - Springer
Hepatitis C is the leading cause of progressive liver fibrosis worldwide and results in cirrhosis, liver cancer, liver failure and death. Successful treatment for hepatitis C virus (HCV) has …
Number of citations: 15 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.